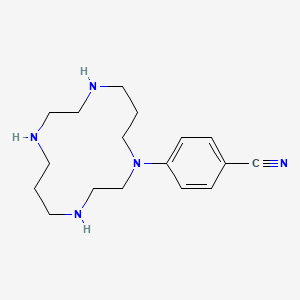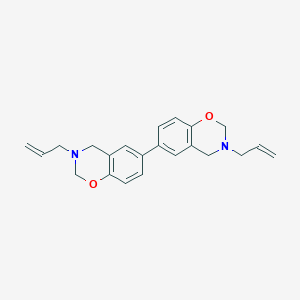![molecular formula C17H30N2O3 B15166040 5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol CAS No. 627520-31-4](/img/structure/B15166040.png)
5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pentanol backbone with two ethylamino groups and a dimethoxyphenyl group, making it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,5-dimethoxyphenethylamine with an appropriate alkyl halide, followed by further functionalization to introduce the ethylamino groups and the pentanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of nitro groups results in primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and toxicity profiles.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyphenethylamine: A simpler analog with similar structural features but lacking the additional ethylamino and pentanol groups.
2,5-Dimethoxy-4-iodoamphetamine (DOI): A related compound known for its psychoactive properties and interaction with serotonin receptors.
2-(2,5-Dimethoxyphenyl)ethanamine: Another analog with a similar core structure but different functional groups.
Uniqueness
5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
627520-31-4 |
|---|---|
Molekularformel |
C17H30N2O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
5-[2-[2-(2,5-dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol |
InChI |
InChI=1S/C17H30N2O3/c1-21-16-6-7-17(22-2)15(14-16)8-10-19-12-11-18-9-4-3-5-13-20/h6-7,14,18-20H,3-5,8-13H2,1-2H3 |
InChI-Schlüssel |
FFBKOPASUYOFCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CCNCCNCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

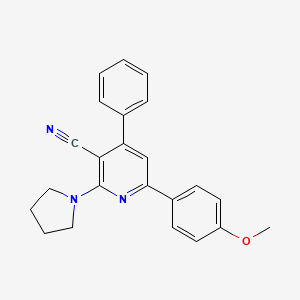

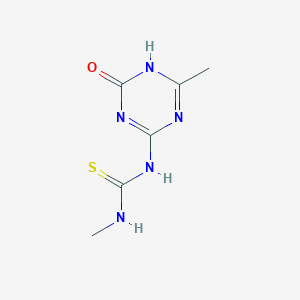
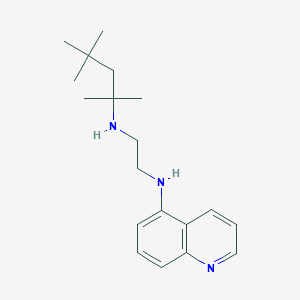
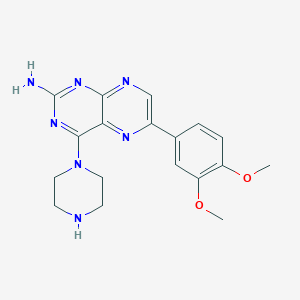
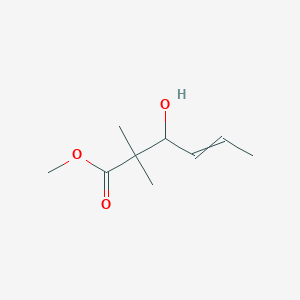
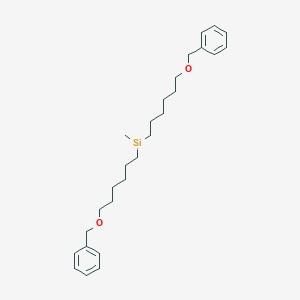
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
